molecular formula C30H35N3O3 B11558687 2-methyl-N-[2-({(2E)-2-[4-(octyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

2-methyl-N-[2-({(2E)-2-[4-(octyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide

Cat. No.: B11558687
M. Wt: 485.6 g/mol
InChI Key: TXTRLSWXSXGREB-DFKUXCBWSA-N
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Description

2-METHYL-N-(2-{N’-[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-{N’-[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction of 4-(octyloxy)benzaldehyde with hydrazine derivatives in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(2-{N’-[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-{N’-[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it can affect oxidative stress pathways by interacting with reactive oxygen species (ROS) and antioxidant enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-N-(2-{N’-[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its specific structural features, such as the octyloxyphenyl group and the hydrazinecarbonyl linkage

Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

2-methyl-N-[2-[[(E)-(4-octoxyphenyl)methylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C30H35N3O3/c1-3-4-5-6-7-12-21-36-25-19-17-24(18-20-25)22-31-33-30(35)27-15-10-11-16-28(27)32-29(34)26-14-9-8-13-23(26)2/h8-11,13-20,22H,3-7,12,21H2,1-2H3,(H,32,34)(H,33,35)/b31-22+

InChI Key

TXTRLSWXSXGREB-DFKUXCBWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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